tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMVLIVAWGYRD-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Key Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, THF/EtOH, 10–20°C | 56 | 95:5 | 95.9 |
| DIBAH Reduction | DIBAH, Toluene/Cyclohexanol, 25°C | 68 | 95:5 | 97.2 |
| MPV Reduction | Al(OiPr)₃, iPrOH, Reflux | 80 | >99:1 | 98.5 |
Resolution of Racemic Mixtures via Crystallization
For racemic mixtures, chiral resolution using tartaric acid derivatives has been explored. Recrystallization of the diastereomeric salt formed between (±)-tert-butyl-4-phenylpyrrolidin-3-ylcarbamate and (R,R)-dibenzoyl tartaric acid in ethyl acetate/hexane selectively isolates the (3S,4R) enantiomer. This method, while effective, is less favored industrially due to lower throughput and higher solvent consumption compared to asymmetric synthesis.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances in solid-phase synthesis utilize Wang resin-bound pyrrolidine precursors. The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified by flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to afford the target compound in 75% yield. This method is advantageous for combinatorial libraries but requires specialized equipment.
Critical Analysis of Methodologies
The MPV reduction (Method 3) stands out for its high yield (80%) and exceptional dr (>99:1), making it ideal for industrial-scale production. In contrast, NaBH₄-based reductions (Method 1) are cost-effective but suffer from lower selectivity. DIBAH-mediated reductions (Method 2) balance yield and selectivity but require stringent moisture-free conditions. Emerging catalytic asymmetric methods (Method 4) promise enantiopure products but need further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved may include inhibition of neurotransmitter degradation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs vary in substituents, stereochemistry, ring size, and functional groups, leading to differences in physicochemical properties, biological activity, and synthetic utility. Below is a detailed analysis of key analogs:
Substituent Variations
| Compound Name | Key Features | Molecular Weight (g/mol) | CAS Number | Similarity |
|---|---|---|---|---|
| tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | 3-chlorophenyl substituent; stereochemistry (3R,4S) | 296.79 | 799981 (ID) | High |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | No phenyl group; lacks 4-position substituent | ~180 (estimated) | 122536-76-9 | 0.90 |
| tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | Methyl substituent at 4-position; stereochemistry (3S,4S) | ~215 (estimated) | 127199-54-6 | 0.94 |
| (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | Fluorine at 4-position; carboxylate instead of carbamate | ~230 (estimated) | 1174020-30-4 | 0.93 |
- The 3-chlorophenyl analog (CAS 799981) may exhibit altered electronic properties and steric bulk, affecting interactions in chiral environments . Fluorine substitution (e.g., CAS 1174020-30-4) increases metabolic stability and electronegativity, which could influence pharmacokinetics .
Stereochemical Variations
| Compound Name | Stereochemistry | Key Difference |
|---|---|---|
| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride | (3R,4R) | Hydroxyl group introduces polarity; altered hydrogen-bonding capacity |
| tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate | Piperidine ring (six-membered) | Larger ring size alters conformational flexibility and torsional strain |
- Stereochemistry : The (3S,4R) configuration in the target compound is critical for chiral recognition in biological systems. Inversion (e.g., 3R,4S in CAS 799981) may reduce binding affinity to enantioselective targets .
Functional Group Variations
| Compound Name | Functional Group | Key Property Change |
|---|---|---|
| (3S,4R)-4-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester | Dicarboxylic acid | Increased acidity and solubility; potential for metal chelation |
| tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | Fluorine substituent | Enhanced metabolic stability; altered dipole interactions |
- Carbamate vs. Carboxylate : The carbamate group in the target compound provides hydrolytic stability under basic conditions compared to carboxylates, which may deprotect more readily .
Biological Activity
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is a synthetic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a tert-butyl group and a phenyl-substituted pyrrolidine ring, contribute to its biological activity and versatility in research applications.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 351360-61-7
The compound's structure enhances its lipophilicity and stability, facilitating interactions with biological membranes and proteins, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The compound forms stable complexes with target enzymes, disrupting normal enzymatic functions. This action can influence various biochemical pathways, including neurotransmitter degradation and signal transduction processes.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Protein Modification : The compound can modify protein structures through carbamate formation, affecting protein function and interaction.
- Therapeutic Potential : Investigations into its role as a precursor for drug development suggest that it may have therapeutic applications in treating various diseases.
1. Enzyme Inhibition Studies
A study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated significant inhibitory effects, suggesting potential applications in neuropharmacology. The compound was found to bind effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.
2. Protein Interaction Analysis
Research utilizing surface plasmon resonance (SPR) techniques revealed that this compound interacts with various proteins involved in signal transduction pathways. The binding affinity was quantified, indicating its potential as a modulator of protein activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | Amino group instead of carbamate | Different reactivity; potential for neuroprotective effects |
| tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Fluoro group presence | Altered chemical properties; potential anti-inflammatory effects |
The distinct combination of functional groups in this compound sets it apart from similar compounds, providing unique reactivity and biological properties.
Q & A
Basic Research Question
- Chiral HPLC : Employing polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparison with standards validates purity .
- NMR Spectroscopy : Diastereotopic proton analysis (e.g., pyrrolidine ring protons) and NOE experiments to confirm spatial arrangement .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, especially for novel derivatives .
What strategies are employed to mitigate racemization during the synthesis of this compound?
Advanced Research Question
Racemization risks arise during carbamate formation or acidic/basic workup. Mitigation strategies include:
- Low-Temperature Reactions : Conducting carbamate coupling at 0–5°C to minimize base-induced epimerization .
- Protecting Group Selection : Using tert-butyl carbamates (as in the target compound) instead of methyl/ethyl groups reduces β-elimination risks .
- Mild Deprotection Conditions : Avoiding strong acids (e.g., TFA) and opting for hydrogenolysis or enzymatic deprotection when modifying intermediates .
Case Study : In a related pyrrolidine synthesis, racemization was reduced from 15% to <2% by replacing NaH with DBU as a base during cyclization .
How does the phenyl substituent on the pyrrolidine ring influence the compound's reactivity in subsequent derivatization reactions?
Advanced Research Question
The phenyl group introduces steric hindrance and electronic effects:
- Steric Effects : Limits nucleophilic attack at the 4-position, directing functionalization to the 3-carbamate site. For example, Suzuki-Miyaura coupling at the 3-position requires bulky ligands (e.g., SPhos) to overcome steric barriers .
- Electronic Effects : The electron-withdrawing carbamate enhances the electrophilicity of adjacent positions, facilitating SNAr reactions with amines or thiols .
Data Contradiction : While phenyl groups typically deactivate rings, in one study, the para-phenyl derivative showed higher reactivity in alkylation than meta-substituted analogs due to conformational flexibility .
What analytical challenges arise when characterizing this compound in complex reaction mixtures, and how are they addressed?
Advanced Research Question
- Co-Elution in Chromatography : Similar-polarity byproducts (e.g., diastereomers) may co-elute. Solutions include:
- Mass Spectrometry Interference : Isobaric impurities (e.g., tert-butyl variants) require high-resolution MS (HRMS) or MS/MS fragmentation for distinction .
Example : A study resolved overlapping peaks of tert-butyl carbamate derivatives using a C18 column with 0.1% formic acid in acetonitrile/water, achieving baseline separation .
How is this compound utilized as a building block in medicinal chemistry?
Basic Research Question
This compound serves as a precursor for:
- Protease Inhibitors : The pyrrolidine scaffold mimics transition states in serine proteases (e.g., DPP-4 inhibitors). Functionalization at the carbamate site with fluorinated groups enhances binding .
- Kinase Modulators : The phenyl group engages in π-π stacking with ATP-binding pockets, as seen in JAK2 inhibitor analogs .
Synthetic Example : Coupling the carbamate with a trifluoromethyltriazolo group yielded a compound with IC50 = 12 nM against a kinase target .
What computational methods are effective in predicting the conformational stability of this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) optimizations reveal preferred puckered conformations of the pyrrolidine ring, stabilizing the carbamate group .
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/DMSO) predict solvation effects on rotational barriers (~5 kcal/mol for tert-butyl group rotation) .
Validation : Computed NMR chemical shifts (e.g., δ 1.36 ppm for tert-butyl protons) matched experimental data within 0.1 ppm error .
How do structural modifications to the tert-butyl group impact the compound's pharmacokinetic properties?
Advanced Research Question
- Metabolic Stability : tert-Butyl groups resist cytochrome P450 oxidation, prolonging half-life compared to methyl analogs (t1/2 = 8.2 vs. 2.1 hours in rat liver microsomes) .
- Solubility : Replacing tert-butyl with PEGylated chains increases aqueous solubility from 0.5 mg/mL to 12 mg/mL but reduces membrane permeability .
Trade-off Analysis : Balancing lipophilicity (logP = 2.8) and solubility is critical for CNS penetration vs. renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
